(Thiiran-2-yl)methyl thiocyanate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59288-34-5 |
|---|---|
Molecular Formula |
C4H5NS2 |
Molecular Weight |
131.2 g/mol |
IUPAC Name |
thiiran-2-ylmethyl thiocyanate |
InChI |
InChI=1S/C4H5NS2/c5-3-6-1-4-2-7-4/h4H,1-2H2 |
InChI Key |
QOUXGXGPFMNVTK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S1)CSC#N |
Origin of Product |
United States |
Synthetic Methodologies for Thiiran 2 Yl Methyl Thiocyanate and Analogous Structures
Approaches to Thiirane (B1199164) Ring Construction
The synthesis of the thiirane ring, a sulfur-containing three-membered heterocycle, is a critical process in organic chemistry. These strained rings are valuable synthetic intermediates. The primary methods for constructing the thiirane ring involve the conversion of epoxides or direct synthesis from alkenes.
Conversion of Epoxides to Thiiranes
A prevalent method for synthesizing thiiranes is through the stereospecific conversion of epoxides using a thiating agent. This reaction typically proceeds with an inversion of stereochemistry.
Catalytic approaches offer an efficient means of synthesizing thiiranes from epoxides. Molecular iodine serves as an effective catalyst in the reaction between an epoxide and a sulfur source like ammonium (B1175870) thiocyanate (B1210189), resulting in high yields of the corresponding thiirane. The reaction is thought to be initiated by the activation of the epoxide by iodine.
Graphite oxide has also been utilized as a heterogeneous catalyst for this conversion. Its layered structure is believed to activate the epoxide ring, facilitating the reaction with a thiocyanate salt under mild conditions. The use of a heterogeneous catalyst simplifies the purification process.
Organocatalysis employs small organic molecules to catalyze chemical reactions. In the context of thiirane synthesis, chiral organocatalysts can be used to achieve enantioselective transformations from epoxides. These catalysts typically activate the epoxide through non-covalent interactions, such as hydrogen bonding, thereby rendering it more susceptible to nucleophilic attack by a sulfur-donating reagent.
Thiourea (B124793) and its derivatives are well-established reagents for converting epoxides to thiiranes. The mechanism involves the nucleophilic attack of thiourea's sulfur atom on an epoxide carbon, leading to a ring-opened intermediate that subsequently cyclizes to form the thiirane and urea. This reaction is often catalyzed by an acid, such as silica-supported sulfuric acid, to improve efficiency. A key feature of this method is the retention of the epoxide's original stereochemistry due to a double inversion mechanism.
A study highlighted the use of thiourea in the presence of a Lewis acid, indium(III) chloride, for the efficient conversion of epoxides to thiiranes. The reaction of (2,3-epoxypropyl)benzene (B1213304) with thiourea catalyzed by InCl₃ yielded (thiiran-2-yl)methyl)benzene in 95% yield after 1.5 hours at room temperature.
| Epoxide Reactant | Catalyst | Solvent | Time (h) | Yield (%) |
| (2,3-Epoxypropyl)benzene | InCl₃ | Acetonitrile | 1.5 | 95 |
| Styrene Oxide | InCl₃ | Acetonitrile | 1.0 | 98 |
| Cyclohexene Oxide | InCl₃ | Acetonitrile | 2.0 | 92 |
This table presents data on the indium(III) chloride-catalyzed conversion of various epoxides to their corresponding thiiranes using thiourea.
Sodium thiocyanate is another reagent employed for the synthesis of thiiranes from epoxides. The reaction, typically conducted in a protic solvent, involves the thiocyanate ion acting as the sulfur transfer agent. The mechanism proceeds through a β-hydroxy thiocyanate intermediate, which then undergoes intramolecular cyclization to yield the thiirane.
Research has demonstrated the use of a catalytic amount of β-cyclodextrin in water to promote the conversion of epoxides to thiiranes using potassium thiocyanate. For instance, the reaction of 2,3-epoxy-1-propanol with potassium thiocyanate in the presence of β-cyclodextrin at 60°C for 8 hours resulted in a 90% yield of the corresponding thiirane.
| Epoxide Reactant | Sulfur Source | Catalyst/Medium | Temperature (°C) | Time (h) | Yield (%) |
| 2,3-Epoxy-1-propanol | KSCN | β-Cyclodextrin/H₂O | 60 | 8 | 90 |
| Styrene Oxide | KSCN | β-Cyclodextrin/H₂O | 60 | 6 | 95 |
This table showcases the β-cyclodextrin-promoted synthesis of thiiranes from epoxides using potassium thiocyanate in water.
Thiirane Synthesis from Alkenes
An alternative to epoxide conversion is the direct synthesis of thiiranes from alkenes. This involves the addition of a sulfur atom across the double bond. Methods include the reaction of alkenes with elemental sulfur at high temperatures or the use of sulfur-transfer reagents like sulfur monochloride. Another approach utilizes thiocyanogen, (SCN)₂, which can be generated in situ, to react with alkenes, forming an intermediate that can be converted to a thiirane.
Sulfur Addition Reactions to Reactive Alkenes
The direct addition of elemental sulfur to an alkene is an attractive, atom-economical approach for synthesizing thiiranes. rsc.org Transition-metal catalysis has emerged as a powerful tool to control this transformation, which can otherwise lead to a mixture of sulfurated products under harsh radical conditions. rsc.org
A notable development is the use of a rhodium complex to catalyze the addition of sulfur to reactive alkenes, such as norbornenes and (E)-cyclooctene. rsc.orgelsevierpure.com This reaction proceeds efficiently under refluxing acetone (B3395972) conditions. rsc.org The catalyst, derived from RhH(PPh₃)₄, dppe (1,2-bis(diphenylphosphino)ethane), and 4-ethynyltoluene (B1208493), effectively transfers a sulfur atom to the double bond. rsc.orgelsevierpure.com For norbornene derivatives, the reaction yields exo-thiiranes with high selectivity. rsc.org The addition of 4-ethynyltoluene has been found to improve the yield of the thiirane products. rsc.org
The scope of this rhodium-catalyzed reaction has been explored with various substituted norbornenes. The presence of a heteroatom at the 7-position of the norbornene skeleton, as in 7-oxabenzonorbornadienes, was found to increase the product yield, which may be attributed to the increased ring strain of the starting alkene. rsc.org
Table 1: Rhodium-Catalyzed Synthesis of exo-Thiiranes from Norbornenes rsc.org Reaction Conditions: Norbornene (0.5 mmol), Sulfur (S₈, 0.75 mmol), RhH(PPh₃)₄ (0.025 mmol), dppe (0.025 mmol), 4-ethynyltoluene (0.05 mmol), acetone (5 mL), reflux.
| Entry | Substrate (Norbornene Derivative) | Product (exo-Thiirane) | Yield (%) |
|---|---|---|---|
| 1 | 7-Oxabenzonorbornadiene | 4a | 95 |
| 2 | Substituted 7-Oxabenzonorbornadiene (1b) | 4b | 91 |
| 3 | Substituted 7-Oxabenzonorbornadiene (1c) | 4c | 94 |
| 4 | 7-Azabenzonorbornadiene (1d) | 4d | 92 |
| 5 | Benzonorbornene (1e) | 4e | 60 |
| 6 | 5-Acetylnorbornene (1f) | 4f | 63 |
| 7 | Norbornene (1g) | 4g | 55 |
Organocatalytic Approaches from Olefins
Organocatalysis offers a mild and sustainable alternative for the synthesis of thiiranes from olefins (alkenes). uoa.gr A recently developed two-step method avoids the use of metals and provides access to a range of thiiranes in moderate to excellent yields. chemistryviews.org
Formation of Thiiranes from Diazo Compounds and Thiocarbonyls
A distinct route to thiiranes involves the reaction between a thiocarbonyl compound and a diazo compound. researchgate.net This methodology has been successfully applied to the synthesis of new fluorinated thiirane derivatives from the reaction of N,N-disubstituted polyfluoroalkanethioamides with diazomethane. researchgate.net
A general and highly stereoselective synthesis of cis-1,2-diarylthiiranes has also been developed using this approach. researchgate.net The key step is the stereospecific electrocyclization of a trans-thiocarbonyl ylide intermediate. These ylides are generated in situ from readily available E,E-aldazine N-oxides upon treatment with Lawesson's reagent. researchgate.net This method provides the cis-diarylthiiranes as essentially single diastereomers in high yields under mild conditions. researchgate.net Mechanistic experiments and DFT calculations have confirmed the intermediacy of the trans-thiocarbonyl ylide and rationalized the excellent stereocontrol. researchgate.net
Strategies for Introducing the Thiocyanate Moiety
The introduction of the thiocyanate (-SCN) group is the second critical transformation. The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can react at either the sulfur atom (soft center) to form a thiocyanate (R-SCN) or the nitrogen atom (harder center) to form an isothiocyanate (R-NCS). researchgate.netresearchgate.net Controlling this reactivity is a central challenge in synthesis.
Chemoselective Thiocyanation Reactions
Achieving chemoselectivity in thiocyanation reactions is crucial for obtaining the desired (Thiiran-2-yl)methyl thiocyanate product. researchgate.net The outcome of the reaction often depends on the substrate, reagents, and reaction conditions.
One study investigated the reaction of benzeneselenenyl thiocyanate with various alkenes. researchgate.net The results showed that the structure of the alkene heavily influences the product distribution. Mono- and disubstituted alkenes preferentially form the β-thiocyanatoalkyl phenyl selenide (B1212193), whereas tri- and tetrasubstituted alkenes yield the β-isothiocyanatoalkyl phenyl selenide almost exclusively. researchgate.net This highlights the subtle electronic and steric factors that govern the regioselectivity of the attack.
Numerous protocols have been developed for the direct thiocyanation of various substrates using reagents like ammonium thiocyanate (NH₄SCN), which is inexpensive and frequently used. jchemlett.com Metal-free methods for the thiocyanation of aromatic C-H bonds, for instance, offer sustainable and greener synthetic routes. jchemlett.com For the synthesis of alkyl thiocyanates, a one-step method involving the reaction of alcohols with ammonium thiocyanate, promoted by sulfuryl fluoride (B91410) (SO₂F₂), proceeds with high efficiency and broad functional group compatibility. organic-chemistry.org
Control of Ambident Reactivity of the Thiocyanate Ion
Controlling the ambident reactivity of the thiocyanate ion is a formidable and long-standing challenge in organic synthesis. researchgate.net The choice between S-attack (thiocyanation) and N-attack (isothiocyanation) can be influenced by several factors, and simple principles like the Hard-Soft Acid-Base (HSAB) theory are often insufficient to predict the outcome. researchgate.netnih.gov
Kinetic studies on the reactions of carbocations with the thiocyanate ion have shown that the attack at the soft sulfur atom is kinetically preferred by a large margin. nih.gov Laser flash photolysis and stopped-flow methods determined the sulfur/nitrogen attack rate ratios (k(S)/k(N)) to be in the range of 10³ to 10⁴. nih.gov This contrasts with earlier studies that reported much lower ratios, a discrepancy explained by the fact that the newer data refer to activation-controlled reactions, whereas previous work included diffusion-controlled processes. nih.gov
Theoretical investigations into the electronic structures of ambident anions provide deeper insight. nih.gov For the thiocyanate ion, the ambident reactivity differs significantly from its oxygen-containing analog, the cyanate (B1221674) ion. nih.gov These differences can be explained by factors such as the inert s-orbital effect for heavier elements like sulfur. nih.gov In synthetic applications, photoredox catalysis has emerged as a strategy to control the chemoselectivity, allowing for the selective installation of either thiocyanates or isothiocyanates by modulating the catalyst system. researchgate.net
Convergent and Divergent Synthetic Routes to this compound
Based on the established methodologies for thiirane formation and thiocyanate introduction, both convergent and divergent synthetic pathways can be devised for the target molecule, this compound.
Convergent Synthesis: A convergent approach would involve the separate synthesis of two key fragments, which are then joined together.
Fragment A Synthesis (Thiirane): Allyl alcohol could be epoxidized to form 2-(oxiran-2-yl)methanol. This epoxide can then be converted to 2-(thiiran-2-yl)methanol using thiourea, as described in the organocatalytic approach. chemistryviews.org
Fragment B Synthesis (Thiocyanating Agent): This would typically be a simple salt like potassium or ammonium thiocyanate.
Coupling: The hydroxyl group of 2-(thiiran-2-yl)methanol would be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with a thiocyanate salt (e.g., KSCN) would yield the final product. This step must be carefully controlled to favor S-attack over N-attack by the ambident thiocyanate nucleophile.
Divergent Synthesis: A divergent approach would start from a single precursor and selectively elaborate it to the final product.
Route 1 (Thiocyanation first): Start with an allyl halide, such as allyl bromide. First, perform a nucleophilic substitution with potassium thiocyanate to form allyl thiocyanate. This reaction is known to produce the S-adduct selectively. Subsequently, the double bond of allyl thiocyanate would be converted to the thiirane ring using a suitable sulfur transfer reagent, such as those employed in rhodium-catalyzed reactions, although the compatibility of the thiocyanate group with the catalyst would need to be verified. rsc.org
Route 2 (Thiirane formation first): Alternatively, start with an epihalohydrin like epibromohydrin. The epoxide ring can be converted to a thiirane ring to form 2-(bromomethyl)thiirane using a reagent like thiourea. The final step would be a nucleophilic substitution of the bromide with potassium thiocyanate to afford this compound.
Each proposed route presents unique challenges, particularly in managing chemoselectivity and functional group compatibility throughout the synthetic sequence.
Stereochemical Control and Regioselectivity in Thiirane and Thiocyanate Synthesis
The synthesis of specific stereoisomers of this compound and related compounds is critically dependent on controlling the stereochemistry of the thiirane ring and the regioselectivity of thiocyanate group installation. Achieving high levels of control is a significant focus in synthetic methodology, as the spatial arrangement of atoms can profoundly influence a molecule's properties and reactivity. Methodologies often focus on either transferring existing stereochemistry from a precursor or creating new stereocenters in a predictable manner.
Stereochemical Control in Thiirane Synthesis
The construction of the three-membered thiirane ring with a defined stereochemistry is a central challenge. The most prevalent strategies involve the stereospecific conversion of epoxides or the development of novel asymmetric catalytic systems.
One of the most common methods for synthesizing thiiranes is through the reaction of the corresponding epoxides with a sulfur-donating reagent, such as thiocyanate salts or thiourea. thieme.deresearchgate.netsemanticscholar.org This transformation is notable for its stereospecificity. The reaction typically proceeds via a double inversion (SN2) mechanism. First, the thiocyanate anion attacks one of the epoxide carbons, leading to ring-opening and the formation of a β-thiocyanato alkoxide intermediate. This is followed by an intramolecular SN2 attack by the newly formed alkoxide (or a derived thiolate) that displaces the thiocyanate group, which then re-attacks the other carbon, ultimately displacing the oxygen to form the thiirane ring with a net retention of the original epoxide's stereochemistry. Therefore, the stereochemical purity of the starting epoxide is directly transferred to the thiirane product.
For the synthesis of chiral thiiranes where a chiral precursor is not available, enantioselective methods are paramount. A significant advancement is the use of biocatalysis. Researchers have developed a biocatalytic thionation strategy utilizing a halohydrin dehalogenase (HHDH) enzyme. researchgate.net This enzyme facilitates the enantioselective ring-opening of a variety of epoxides using thiocyanate as the sulfur source. The process is followed by a non-enzymatic rearrangement that yields chiral thiiranes in high enantiomeric excess (ee). researchgate.net This chemoenzymatic approach provides a valuable route to optically active thiiranes that are otherwise difficult to synthesize. researchgate.net
| Epoxide Substrate | Product Thiirane | Isolated Yield (%) | Enantiomeric Excess (ee, %) |
| Styrene Oxide | 2-Phenylthiirane | 41 | >99 (R) |
| 4-Chlorostyrene Oxide | 2-(4-Chlorophenyl)thiirane | 35 | >99 (R) |
| 4-Methoxystyrene Oxide | 2-(4-Methoxyphenyl)thiirane | 38 | >99 (R) |
| Propylene Oxide | 2-Methylthiirane | 25 | 95 (R) |
| 1,2-Epoxyhexane | 2-Butylthiirane | 43 | 98 (R) |
This table presents data on the HHDH-catalyzed enantioselective synthesis of various thiiranes, demonstrating the high degree of stereochemical control achievable with this method. Data sourced from research findings. researchgate.net
Beyond enzymatic methods, diastereoselective syntheses have also been established. For instance, a method for producing cis-disubstituted thiiranes involves the reaction of E,E-aldazine N-oxides with Lawesson's reagent. researchgate.net The reaction is proposed to proceed through a trans-thiocarbonyl ylide intermediate, which undergoes a conrotatory 4π-electrocyclization to furnish the cis-thiirane with excellent diastereoselectivity. thieme.deresearchgate.net This approach demonstrates how stereochemistry can be controlled through the specific orbital mechanics of a cyclization reaction.
Regioselectivity in Thiocyanate Synthesis
Regioselectivity concerns the specific placement of the thiocyanate group onto the molecular scaffold. In the context of synthesizing this compound, this involves the regioselective introduction of the SCN group, typically through nucleophilic substitution or addition reactions.
When an epoxide is used as a precursor, its ring-opening by a thiocyanate nucleophile presents a regiochemical choice. For an unsymmetrical epoxide like 2-(chloromethyl)oxirane (epichlorohydrin), the nucleophile can attack either the substituted or unsubstituted carbon atom. The outcome is influenced by reaction conditions and catalysis. For example, the use of phenol-containing macrocyclic diamides as catalysts in the reaction between epoxides and ammonium thiocyanate can lead to the formation of β-hydroxy thiocyanates with high regioselectivity (over 90%). organic-chemistry.org Such catalysts can direct the nucleophile to a specific carbon atom, thereby controlling the final product structure.
A more direct route to this compound involves using a pre-formed thiirane with a leaving group on the side chain, such as (thiiran-2-yl)methyl chloride. In this case, the regioselectivity is predetermined by the structure of the starting material. The synthesis becomes a straightforward nucleophilic substitution where the thiocyanate anion displaces the chloride.
Broader studies on regioselective thiocyanation highlight the importance of the reagent and catalyst system. Iron(III) chloride, for example, has been identified as an effective Lewis acid for activating N-thiocyanatosaccharin, enabling the highly regioselective para-thiocyanation of activated arenes. organic-chemistry.orgnih.govacs.org While this applies to aromatic systems, it underscores the principle that catalyst choice is crucial for directing the thiocyanation reaction to a specific position. organic-chemistry.orgnih.govacs.orgnih.gov Similarly, a metal-free system using ammonium thiocyanate and N-thiosuccinimides, assisted by hydrogen bonding, achieves highly regioselective thiocyanatothiolation of alkynes and alkenes. rsc.org
| Substrate Type | Reagent/Catalyst | Key Condition | Product Type | Regioselectivity/Yield |
| Epoxides | NH₄SCN / Phenol-containing macrocyclic diamides | Mild conditions | β-Hydroxy thiocyanates | >90% regioselectivity |
| Activated Arenes | N-Thiocyanatosaccharin / Iron(III) Chloride | 40 °C, 0.5 h | Aryl thiocyanates | Excellent para-selectivity |
| Alkynes | NH₄SCN / N-Thiosuccinimides | Metal-free, HFIP | Vinyl thiocyanates | High regioselectivity |
This table summarizes various methodologies for achieving regiocontrol in thiocyanate synthesis, highlighting the influence of the catalytic system on the reaction outcome. organic-chemistry.orgorganic-chemistry.orgrsc.org
Reactivity and Mechanistic Investigations of Thiiran 2 Yl Methyl Thiocyanate
Thiirane (B1199164) Ring-Opening Reactions
The high reactivity of the thiirane ring is a central feature of the molecule's chemistry, driven by the significant ring strain inherent in the three-membered heterocyclic system. This strain makes the ring susceptible to cleavage by a variety of reagents and conditions.
Nucleophilic Attack and Ring Strain Effects
The primary driver for the reactivity of thiiranes is the relief of ring strain upon ring-opening. dtic.milresearchgate.net Three-membered rings like thiiranes are significantly more reactive than their four-membered counterparts, a phenomenon not solely explained by ring strain energy. dtic.mildtic.mil For instance, thiirane reacts with ammonia (B1221849) at a rate approximately 1.08 x 10^10 times faster than its acyclic analog, a rate enhancement far exceeding what ring strain alone would predict. dtic.mil This increased reactivity is attributed to an "additional factor" beyond simple strain relief, possibly involving orbital interactions. researchgate.netdtic.mil
Nucleophilic substitution reactions on thiiranes, such as those involving (Thiiran-2-yl)methyl thiocyanate (B1210189), proceed readily due to the energetically favorable ring-opening process. dtic.milresearchgate.net Even with poor leaving groups, the incorporation of a heteroatom into a three-membered ring renders the compound synthetically useful and reactive towards nucleophiles. dtic.mil The attack of a nucleophile on one of the carbon atoms of the thiirane ring leads to the cleavage of a carbon-sulfur bond, thus alleviating the inherent strain.
Acid-Catalyzed Ring Opening Pathways
In the presence of an acid, the thiirane ring of (Thiiran-2-yl)methyl thiocyanate can be activated towards nucleophilic attack. The acid protonates the sulfur atom, making the ring more susceptible to opening by even weak nucleophiles. khanacademy.org This process is analogous to the well-studied acid-catalyzed ring-opening of epoxides. khanacademy.orgnih.gov The protonated thiirane is a more electrophilic species, and subsequent attack by a nucleophile can occur at either of the ring carbons. The regioselectivity of this attack is influenced by both steric and electronic factors of any substituents on the ring.
Enzyme-Mediated Ring Opening Mechanisms: Chemical Aspects of Thiolate Generation
In a biological context, the thiirane ring can be opened through enzyme-mediated mechanisms. For example, in the inhibition of gelatinase by a thiirane-containing inhibitor, the enzyme's active site facilitates the generation of a thiolate. nih.gov This process involves a rate-limiting, gelatinase-catalyzed deprotonation adjacent to the thiirane, leading to the concomitant opening of the ring. nih.gov
Computational studies have shown that within the enzyme's active site, a carboxylate group of an amino acid residue, such as Glu404 in MMP-2, can act as a general base. nih.gov This base abstracts a proton from a carbon adjacent to the thiirane, initiating the ring-opening cascade and forming a stable zinc-thiolate complex with the enzyme's active site zinc ion. nih.gov This transformation from a thioether (thiirane) to a potent zinc-coordinating thiolate highlights how the thiirane can act as a "caged thiol," unmasked by the specific environment of the enzyme's active site. nih.gov
Comparative Analysis of Thiirane vs. Oxirane Ring-Opening Reactivity
While both thiiranes and oxiranes are three-membered heterocyclic rings, their reactivity profiles exhibit notable differences. Thiiranes are generally considered less reactive than their corresponding oxiranes. nih.gov However, when comparing their reactivity in nucleophilic substitution reactions, the situation is more complex.
The ring strain energies of oxirane and thiirane are approximately 27.3 kcal/mol and 19.8 kcal/mol, respectively. dtic.mil Despite the lower ring strain of thiirane, it can be significantly more reactive than oxirane in certain reactions. For example, the rate of reaction with ammonia is substantially higher for thiirane than for oxirane, even after correcting for the difference in strain energy. dtic.mil This suggests that factors other than ring strain, such as the nature of the heteroatom and its influence on the transition state, play a crucial role. The greater polarizability of sulfur compared to oxygen can influence the interaction with incoming nucleophiles.
Conversely, in some contexts, oxiranes are more reactive. The conversion of oxiranes to thiiranes is a known chemical transformation, often achieved using reagents like potassium thiocyanate, indicating the thermodynamic favorability of the thiirane product under certain conditions. thieme-connect.de
Chemical Transformations of the Thiocyanate Functional Group
The thiocyanate (-SCN) group in this compound is a versatile functional group that can undergo various chemical transformations, providing access to a range of other sulfur-containing compounds.
Conversion to Thioethers, Thiols, and Disulfides
The thiocyanate group can be readily converted into other important sulfur-containing functionalities.
Thioethers: Thiolates, generated from the reduction of thiols or other precursors, can react with alkyl halides in a classic SN2 reaction to form thioethers (also known as sulfides). masterorganicchemistry.com This provides a straightforward method for introducing an alkyl or aryl group at the sulfur atom.
Thiols: Thiols can be prepared from alkyl halides through reaction with the hydrosulfide (B80085) anion (-SH) or, to avoid the formation of sulfide (B99878) byproducts, by using thiourea (B124793) followed by hydrolysis. libretexts.org Thiols are the sulfur analogs of alcohols and are characterized by their acidity and nucleophilicity. masterorganicchemistry.com
Disulfides: Mild oxidation of thiols, for instance with iodine (I₂), leads to the formation of disulfides (R-S-S-R). masterorganicchemistry.comlibretexts.org This oxidative coupling is a key reaction in the chemistry of thiols and is biologically significant in the formation of disulfide bridges in proteins. masterorganicchemistry.comlibretexts.org The interconversion between thiols and disulfides is a redox process, with the thiol being the reduced form and the disulfide being the oxidized form. libretexts.org
| Precursor Compound | Reagent(s) | Resulting Functional Group |
| This compound | Reducing agent, then Alkyl Halide | Thioether |
| This compound | Reducing agent (e.g., LiAlH₄) | Thiol |
| (Thiiran-2-yl)methyl thiol | Mild oxidizing agent (e.g., I₂) | Disulfide |
Derivatization to Isothiocyanates
The isomerization of organic thiocyanates to their corresponding isothiocyanates is a well-established reaction in organic chemistry. orgsyn.orgnih.govresearchgate.netcbijournal.comnih.gov This transformation can be promoted by heat or catalysis and is particularly facile for certain classes of thiocyanates, such as allylic and acyl derivatives. While specific studies on the derivatization of this compound to (thiiran-2-yl)methyl isothiocyanate are not extensively documented, the general principles of thiocyanate chemistry suggest that this isomerization is a feasible pathway.
The mechanism of this rearrangement often involves a nih.govnih.gov-sigmatropic rearrangement for allylic systems. For other alkyl thiocyanates, the isomerization can proceed through a pseudo-first-order kinetic process, potentially involving an intimate ion pair. The rate of this isomerization is influenced by the structure of the alkyl group and the reaction conditions.
| Starting Material | Transformation | General Conditions | Product |
| Alkyl Thiocyanate | Isomerization | Heat or Catalyst | Alkyl Isothiocyanate |
| Acyl Thiocyanate | Isomerization | Often spontaneous | Acyl Isothiocyanate |
| Allyl Thiocyanate | nih.govnih.gov-Sigmatropic Rearrangement | Mild heat | Allyl Isothiocyanate |
This table presents a generalized overview of thiocyanate to isothiocyanate isomerization reactions.
Formation of Other Sulfur-Containing Compounds
The strained thiirane ring of this compound is susceptible to nucleophilic attack, leading to the formation of a variety of other sulfur-containing compounds. organic-chemistry.orgorganic-chemistry.orgcolab.ws The regioselectivity of the ring-opening is dependent on the nature of the nucleophile and the reaction conditions. In general, under basic or neutral conditions, the nucleophile attacks the less substituted carbon of the thiirane ring (SN2-type reaction).
Common nucleophiles that can react with the thiirane ring include amines, thiols, and phosphines, yielding β-amino thiols, β-mercapto sulfides, and phosphine (B1218219) sulfides, respectively, along with the corresponding alkene from desulfurization. These reactions highlight the utility of the thiirane moiety as a precursor for the synthesis of diverse sulfur-containing molecules.
Desulfurization Pathways of the Thiirane Ring
The extrusion of a sulfur atom from the thiirane ring, known as desulfurization, is a characteristic reaction of this heterocycle, yielding the corresponding alkene. researchgate.netiastate.edunih.gov This process can be initiated thermally or by treatment with various reagents, such as phosphines, carbenes, or certain metal complexes.
Thermal desulfurization of thiiranes can proceed through different mechanistic pathways, including the formation of a diradical intermediate upon C-S bond homolysis. The stability of this intermediate influences the stereochemistry of the resulting alkene.
Reagent-mediated desulfurization often involves the nucleophilic attack of the reagent on the sulfur atom of the thiirane ring. For instance, trivalent phosphorus compounds like triphenylphosphine (B44618) are effective desulfurizing agents. The reaction proceeds via a transient phosphorane intermediate which then collapses to form the alkene and triphenylphosphine sulfide. The efficiency of this desulfurization can be influenced by the substituents on the thiirane ring.
| Desulfurization Method | General Conditions | Products |
| Thermal | High temperatures | Alkene + Elemental Sulfur |
| Phosphine-mediated | Triphenylphosphine, heat | Alkene + Triphenylphosphine sulfide |
| Metal-catalyzed | Rhenium complexes | Alkene + Metal sulfide |
This table summarizes common methods for the desulfurization of thiiranes.
Cycloaddition Chemistry of the Thiirane Moiety
The thiirane ring can participate in cycloaddition reactions, acting as a three-atom component. A notable example is the (3+2) cycloaddition with electron-deficient species, such as activated alkynes or alkenes. nih.govresearchgate.netyoutube.comuchicago.eduwikipedia.org These reactions are often mediated by catalysts or proceed through the formation of a thiocarbonyl ylide intermediate.
Thiocarbonyl ylides can be generated from thiiranes through thermal or photochemical ring opening. These 1,3-dipoles can then react with a variety of dipolarophiles in a (3+2) cycloaddition manner to afford five-membered heterocyclic rings. The regioselectivity and stereoselectivity of these cycloadditions are governed by frontier molecular orbital interactions between the thiocarbonyl ylide and the dipolarophile.
Intramolecular Rearrangements and Migrations (e.g., S to O cyano migration)
While intramolecular rearrangements are known for thiocyanates, the specific S to O cyano migration in this compound is not a commonly reported pathway. The most well-documented rearrangement of thiocyanates is the nih.govnih.gov-sigmatropic rearrangement of allylic thiocyanates to their corresponding isothiocyanates. Given that the (thiiran-2-yl)methyl group is not an allylic system, this specific type of rearrangement is not expected to occur readily.
Other potential intramolecular rearrangements could involve the interaction of the thiocyanate group with the thiirane ring, possibly leading to cyclic products under specific conditions, though such reactions are not well-documented for this particular compound.
Reactions of Thiiranes with Reactive Species (e.g., Singlet Oxygen, Peroxysulfenic Acid Intermediates)
Thiiranes are known to react with reactive oxygen species such as singlet oxygen. acs.orgtandfonline.comosti.govnih.govnih.govyoutube.com The oxidation of thiiranes with singlet oxygen can lead to the formation of thiirane S-oxides (sulfoxides). The reaction is thought to proceed through a persulfoxide intermediate.
In the presence of protic solvents like methanol, the reaction of thiiranes with singlet oxygen can lead to the formation of peroxysulfenic acid intermediates. These intermediates are themselves reactive oxidizing species and can go on to oxidize other substrates. The product distribution in these reactions is often dependent on the solvent and the concentration of the reactants. For instance, in non-nucleophilic solvents, the thiirane oxide is the primary product, whereas in methanol, sulfinic esters can also be formed. osti.gov The oxidation can sometimes proceed further to the corresponding thiirane S,S-dioxide (sulfone) with stronger oxidizing agents or under more forcing conditions. researchgate.netsemanticscholar.orgthieme-connect.de
| Reactant | Intermediate | Product(s) |
| Thiirane + Singlet Oxygen | Persulfoxide | Thiirane S-oxide |
| Thiirane + Singlet Oxygen (in Methanol) | Peroxysulfenic acid | Thiirane S-oxide, Sulfinic esters |
| Thiirane + Peracid | - | Thiirane S-oxide, Thiirane S,S-dioxide |
This table outlines the products of thiirane oxidation with different reactive oxygen species.
Cheletropic Fragmentations of Three-Membered Thiaheterocyclic Intermediates
Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are made or broken to a single atom. In the context of three-membered thiaheterocycles, this typically involves the extrusion of a small, stable molecule, such as sulfur monoxide (SO), sulfur dioxide (SO₂), or elemental sulfur (S), from a hypervalent intermediate, leading to the formation of an alkene. The stereochemistry of the starting material is often retained in the product, a key characteristic of many pericyclic reactions.
While direct experimental or computational studies on the cheletropic fragmentation of intermediates derived specifically from this compound are not extensively documented in the literature, the well-established principles of thiirane chemistry and the behavior of related substituted thiiranes provide a strong basis for understanding these potential reaction pathways. The presence of the electron-withdrawing thiocyanatomethyl group is expected to significantly influence the stability of the thiirane ring and the intermediates formed during thermal or photochemical processes.
Theoretical studies on the thermal decomposition of the parent thiirane have identified multiple reaction pathways. One such pathway involves the homolytic cleavage of a carbon-sulfur bond to form a diradical intermediate. Another proposed mechanism involves the transfer of a sulfur atom from one thiirane molecule to another, leading to the formation of a thiirane 1-sulfide (a thiirane S-oxide). This hypervalent intermediate can then undergo unimolecular decomposition to yield an alkene and singlet sulfur (S₁), or it can undergo further reactions.
In the case of substituted thiiranes, the nature of the substituent plays a crucial role in dictating the preferred fragmentation pathway and the stability of the intermediates. For instance, studies on the thermal decomposition of 2-methylthiirane have shown that at elevated temperatures (around 600 °C), the primary products are sulfur and the corresponding alkene. This suggests a direct extrusion of a sulfur atom.
The presence of an electron-withdrawing group, such as the one in this compound, can influence the bond strengths within the thiirane ring. Computational studies on the desulfurization of thiiranes have shown that the reaction proceeds through the initial formation of a donor-acceptor complex, followed by the transfer of the heteroatom. The reactivity of the thiirane is influenced by the nature of the substituents.
While specific data for this compound is not available, we can extrapolate potential fragmentation pathways based on related systems. The formation of a thiirane 1,1-dioxide intermediate, through oxidation, is a common precursor to cheletropic extrusion of sulfur dioxide. These thiirane 1,1-dioxides are often unstable and readily eliminate SO₂ to form the corresponding alkene.
To provide a more concrete, albeit illustrative, understanding, the following tables present hypothetical data for the cheletropic fragmentation of a generic substituted thiirane intermediate, drawing parallels from documented studies on similar compounds.
Table 1: Hypothetical Kinetic Data for the Cheletropic Extrusion from a Substituted Thiirane 1-Oxide Intermediate
| Substituent (R) | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |
| H | 100 | 1.2 x 10⁻⁴ | 95 |
| CH₃ | 100 | 2.5 x 10⁻⁴ | 92 |
| Ph | 100 | 5.8 x 10⁻⁴ | 88 |
| CN | 100 | 8.1 x 10⁻⁴ | 85 |
| CH₂SCN (Projected) | 100 | 7.5 x 10⁻⁴ | 86 |
Table 2: Product Distribution from the Thermolysis of a Generic Substituted Thiirane
| Substituent (R) | Temperature (°C) | Alkene Yield (%) | Sulfur Yield (%) | Rearrangement Products (%) |
| H | 500 | 85 | 10 | 5 |
| CH₃ | 500 | 90 | 8 | 2 |
| Ph | 450 | 92 | 5 | 3 |
| CN | 400 | 95 | 3 | 2 |
| CH₂SCN (Projected) | 420 | 93 | 4 | 3 |
It is important to emphasize that the data presented in these tables are illustrative and based on general trends observed in thiirane chemistry. The electron-withdrawing nature of the thiocyanatomethyl group in this compound would likely lower the activation energy for fragmentation compared to alkyl-substituted thiiranes, leading to a faster reaction rate at a given temperature. The primary products of such a cheletropic fragmentation would be 3-thiocyanatoprop-1-ene and elemental sulfur or a sulfur oxide, depending on the specific intermediate involved.
Further experimental and computational research is necessary to fully elucidate the specific mechanistic pathways and quantitative parameters for the cheletropic fragmentation of intermediates derived from this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of Thiiran 2 Yl Methyl Thiocyanate
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for probing the chemical environment and structure of molecules. nih.govaip.org For (Thiiran-2-yl)methyl thiocyanate (B1210189), this involves analyzing the characteristic vibrations of its thiirane (B1199164) and thiocyanate functional groups.
Experimental Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The thiocyanate (-SCN) and thiirane (episulfide) groups exhibit distinct vibrational signatures.
The nitrile (-C≡N) stretching mode in organic thiocyanates is particularly noteworthy as it appears in a relatively uncongested spectral region, making it a sensitive probe of the local molecular environment. nih.govchemrxiv.orgresearchgate.net In methyl thiocyanate, a related compound, the C≡N stretch is observed around 2155-2170 cm⁻¹. nih.gov The exact frequency can be influenced by factors such as solvent polarity and hydrogen bonding interactions. nih.govnih.gov For instance, π-type hydrogen bonding tends to red-shift the C≡N frequency, while σ-type hydrogen bonding leads to a blue-shift. nih.gov
The C-S stretching vibration in thiocyanates typically appears in the range of 600-800 cm⁻¹. researchgate.netresearchgate.net Specifically, S-thiocyanate complexes show C-S stretching frequencies between 600-700 cm⁻¹, while N-thiocyanates exhibit this mode at higher frequencies (960-990 cm⁻¹). researchgate.net
The thiirane ring itself has characteristic vibrational modes. In the parent compound, thiirane (ethylene sulfide), the C-C and C-S bond distances are approximately 1.473 Å and 1.811 Å, respectively, with a C-S-C bond angle of about 48.0°. wikipedia.org These structural parameters give rise to specific vibrational frequencies that can be identified in the IR and Raman spectra of (Thiiran-2-yl)methyl thiocyanate.
A representative table of expected vibrational frequencies for the functional groups in this compound is provided below, based on data from related compounds.
Table 1: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|---|
| Thiocyanate (-SCN) | C≡N stretch | 2150 - 2170 |
| C-S stretch | 600 - 800 | |
| S-C-N bend | Accessible via ATR-FTIR or Raman | |
| Thiirane Ring | Ring deformation | Varies |
| C-S stretch | Varies |
Two-Dimensional Infrared (2D IR) Spectroscopy for Probing Dynamics
Two-dimensional infrared (2D IR) spectroscopy is an advanced technique that provides insights into molecular structure and dynamics on femto- to picosecond timescales. aip.org By correlating excitation and detection frequencies, 2D IR can reveal couplings between vibrational modes and track their evolution over time. aip.org
For molecules like this compound, 2D IR spectroscopy of the thiocyanate stretching vibration can be particularly informative. aip.org Studies on methyl thiocyanate have shown that 2D IR can connect hydrogen bonding to static inhomogeneity in protic solvents. nih.govchemrxiv.org This technique allows for the direct observation of spectral diffusion of a vibrational oscillator, making it a sensitive probe of the molecular environment. aip.org The vibrational lifetimes of the SCN group in organic molecules have been measured to be in the range of 102–140 ps, which is suitable for studying dynamic events on the picosecond timescale. nih.gov
Vibrational Assignment and Normal Coordinate Analysis
To definitively assign the observed vibrational bands in the IR and Raman spectra to specific molecular motions, a normal coordinate analysis is often performed. This computational method uses a theoretical model of the molecule's force field to calculate the expected vibrational frequencies and modes. nih.gov
For methylene (B1212753) bis(thiocyanate), a related compound, density functional theory (DFT) calculations have been successfully used to assign the observed bands to their corresponding normal modes of vibration. nih.gov A similar approach can be applied to this compound. By comparing the calculated frequencies with the experimental spectra, a scaled quantum mechanics (SQM) force field can be developed for the molecule, providing a detailed understanding of its vibrational properties. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of organic molecules by providing information about the connectivity and chemical environment of atoms. For this compound, ¹H and ¹³C NMR spectra are crucial for verifying the arrangement of its constituent atoms.
The increasing complexity of heterocyclic compounds often necessitates the use of advanced 1D and 2D NMR techniques for complete structural elucidation. ipb.pt Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish proton-proton and proton-carbon correlations, respectively. mdpi.com
Based on known chemical shifts for thiirane and thiocyanate-containing compounds, the expected NMR data for this compound can be predicted.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiirane CH₂ | ~2.0 - 3.0 | ~20 - 40 |
| Thiirane CH | ~2.5 - 3.5 | ~30 - 50 |
| Methylene CH₂ | ~3.0 - 4.0 | ~30 - 45 |
Note: These are estimated values and can be influenced by the specific molecular environment and solvent.
The ¹³C NMR spectrum of methyl thiocyanate shows a signal for the thiocyanate carbon around 112 ppm. chemicalbook.com The protons of the thiirane ring in related derivatives typically resonate in the upfield region of the ¹H NMR spectrum. ipb.pt The methylene protons adjacent to the thiocyanate group are expected to appear as a distinct signal, with its chemical shift influenced by the electronegativity of the sulfur and the thiocyanate group.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is essential for its identification and structural characterization. When a molecule is ionized in a mass spectrometer, it forms a molecular ion which can then break down into smaller, charged fragments. libretexts.org
The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve cleavage of the bonds within the thiirane ring and the thiocyanate group. Common fragmentation patterns for sulfides include α-cleavage, while amines (a related functional group in terms of fragmentation) also show dominant α-cleavage. miamioh.edu Carboxylic acids can lose -OH or -COOH fragments. libretexts.org
The analysis of the mass-to-charge ratio (m/z) of the molecular ion and its fragments allows for the determination of the elemental composition and the elucidation of the molecule's structure. researchgate.netnih.gov The base peak in the mass spectrum, which is the most intense peak, often corresponds to the most stable fragment ion. libretexts.org
X-ray Crystallography and Structural Analysis of Related Thiirane and Thiocyanate Systems
In organic thiocyanates, the R-S-C≡N functional group has characteristic bond lengths and angles. For example, in methyl thiocyanate, the N≡C and C-S distances are approximately 1.16 Å and 1.76 Å, respectively. wikipedia.org The C-S-C bond angle is typically around 100°, and the S-C≡N angle approaches 180°. wikipedia.org
Studies on thiirane derivatives show that the three-membered ring is strained, which influences its chemical reactivity. wikipedia.orgcolab.ws The crystal structures of various metal-thiocyanate complexes and organic thiocyanates have been determined, revealing details about their coordination chemistry and intermolecular interactions. jyu.firesearchgate.netmdpi.com For instance, the crystal structure of a 1,3,4-thiadiazole (B1197879) derivative, which contains a sulfur heterocycle, was confirmed by single-crystal X-ray diffraction analysis. mdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Methyl thiocyanate |
| Methylene bis(thiocyanate) |
| Thiirane (Ethylene sulfide) |
Analysis of Molecular Conformation and Local Chemical Environments
The three-dimensional structure and the electronic environment of individual atoms within this compound are dictated by the interplay of its two key functional components: the strained three-membered thiirane ring and the flexible thiocyanate side chain. The analysis of its molecular conformation and local chemical environments relies on spectroscopic techniques and computational modeling, often drawing comparisons with simpler, related molecules such as thiirane and methyl thiocyanate.
The conformation of the thiirane ring itself is inherently rigid due to its cyclic nature. Electron diffraction studies of the parent compound, thiirane (ethylene sulfide), have established its fundamental geometric parameters. wikipedia.org The C-C bond distance is approximately 1.473 Å, while the C-S bonds are about 1.811 Å. The ring is characterized by acute internal angles, with the C-S-C angle being particularly small at 48.0° and the C-C-S angle at 66.0°, indicative of significant ring strain. wikipedia.org In substituted thiiranes, disorder in the orientation of the thiirane ring has been observed in crystallographic studies of more complex molecules, suggesting potential conformational flexibility even in this strained system. nih.gov
The local chemical environment, particularly around the thiocyanate group, is effectively probed using vibrational spectroscopy. nih.gov The stretching frequency of the nitrile (C≡N) bond in the thiocyanate group is highly sensitive to its surroundings, including solvent polarity and hydrogen bonding interactions. researchgate.netnih.gov Studies on methyl thiocyanate show that the C≡N stretch appears in a relatively clear region of the infrared spectrum. researchgate.net The frequency of this absorption band can shift based on the local electrostatic environment, making it a valuable reporter for conformational and intermolecular dynamics. nih.govnih.gov For example, the C≡N frequency in methyl thiocyanate in water experiences a blueshift compared to its gas-phase value, an effect attributed to interactions with solvent molecules. nih.gov This sensitivity allows for detailed characterization of the molecular and electronic environment of the thiocyanate functional group.
Data Tables
Table 1: Geometric Parameters of the Parent Thiirane Ring
| Parameter | Value |
| C-C Bond Length | 1.473 Å |
| C-S Bond Length | 1.811 Å |
| C-S-C Bond Angle | 48.0° |
| C-C-S Bond Angle | 66.0° |
| Data sourced from electron diffraction studies of thiirane. wikipedia.org |
Table 2: Representative Infrared (IR) Absorption Frequencies for Thiocyanate Groups
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
| R-S-C≡N | C≡N Stretch | ~2150-2170 |
| R-S-C≡N | C-S Stretch | ~600-700 |
| Note: The exact frequency is sensitive to the local chemical environment and molecular structure. researchgate.net |
Theoretical and Computational Chemistry of Thiiran 2 Yl Methyl Thiocyanate
Electronic Structure Calculations
Density Functional Theory (DFT) and Ab Initio Methods
Ab initio and Density Functional Theory (DFT) methods are cornerstones of modern computational chemistry, providing deep insights into molecular systems. Ab initio methods are based on first principles, using the fundamental laws of quantum mechanics without experimental data. On the other hand, DFT calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost.
For a molecule like (Thiiran-2-yl)methyl thiocyanate (B1210189), a combination of these methods would be employed. For instance, the B3LYP functional is a popular hybrid functional in DFT that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This method, often paired with basis sets like 6-311+G(d,p), has been successfully used to study related compounds, such as methyl thiocyanate (MeSCN). researchgate.net Such calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties.
While no specific ab initio studies on (Thiiran-2-yl)methyl thiocyanate are publicly available, research on the thermal decomposition of the parent thiirane (B1199164) molecule has utilized high-level ab initio methods to investigate reaction pathways. iastate.edu This underscores the utility of these computationally intensive methods for understanding the fundamental reactivity of the thiirane ring.
Geometry Optimization and Energetic Profiles
A critical first step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformer.
Based on studies of similar molecules, it is anticipated that the thiirane ring would be nearly planar, with slight puckering. The C-S bond lengths within the ring would be a key indicator of ring strain. The geometry of the methyl thiocyanate group would also be of interest, particularly the C-S-C bond angle and the linearity of the S-C-N group.
Energetic profiles, which map the energy of the molecule as a function of its geometry, are crucial for understanding conformational changes and reaction pathways. For this compound, an energetic profile could be generated by systematically rotating the bonds connecting the thiirane ring to the methyl thiocyanate group to identify rotational barriers and stable conformers.
Table 1: Predicted Key Geometric Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| C-S (thiirane ring) | ~1.82 Å |
| C-C (thiirane ring) | ~1.49 Å |
| C-S (thiocyanate) | ~1.81 Å |
| S-C (thiocyanate) | ~1.68 Å |
| C≡N (thiocyanate) | ~1.16 Å |
| ∠C-S-C (thiirane ring) | ~65° |
| ∠C-S-C (side chain) | ~99° |
| ∠S-C-N (thiocyanate) | ~178° |
Note: These are illustrative values based on typical bond lengths and angles for thiiranes and alkyl thiocyanates.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
For this compound, the HOMO is expected to be localized on the sulfur atom of the thiirane ring, which is electron-rich due to the lone pairs of the sulfur atom. The LUMO is likely to be centered on the thiocyanate group, specifically on the π* orbital of the C≡N triple bond and the σ* orbital of the S-C bond.
The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Orbital | Predicted Energy (eV) |
| HOMO | -9.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 8.3 |
Note: These are illustrative values. The actual energies would be determined by DFT calculations.
Computational Studies of Reaction Mechanisms
Computational chemistry is instrumental in mapping out the intricate details of chemical reactions, including the identification of transient intermediates and the calculation of energy barriers.
Transition State Characterization and Energy Barrier Calculations
A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting reactants and products. Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction.
For this compound, several reaction mechanisms could be investigated computationally. For example, the nucleophilic attack on the thiirane ring or reactions involving the thiocyanate group could be modeled. DFT calculations would be employed to locate the transition state structures for these potential reactions. Once located, frequency calculations are performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. Computational studies on the desulfurization of thiiranes, for instance, have calculated the activation enthalpies for different reaction pathways, providing valuable insights into the reaction mechanism. iastate.edu
Classical and Ab Initio Molecular Dynamics (AIMD) Simulations
While static quantum chemical calculations provide information about specific points on the potential energy surface, molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior of molecules over time.
Classical MD simulations use empirical force fields to describe the interactions between atoms. These simulations can be used to study the conformational dynamics of this compound in different solvent environments. For example, simulations of methyl thiocyanate in water have been used to understand the influence of hydrogen bonding on its spectroscopic properties. researchgate.net
Ab initio molecular dynamics (AIMD) is a more computationally intensive technique where the forces are calculated "on-the-fly" using quantum mechanical methods. AIMD simulations would provide a more accurate description of the dynamics of this compound, especially for processes involving bond breaking and formation. For example, AIMD could be used to simulate the thermal decomposition of the thiirane ring or the reaction of the thiocyanate group with other molecules, providing a detailed, time-resolved picture of the reaction dynamics. While no AIMD studies have been performed on this specific molecule, the methodology has been applied to related sulfur-containing heterocycles like thiophene.
Mechanistic Insights into Thiirane Ring Opening and Thiocyanate Reactivity
The thiirane ring, a three-membered heterocycle containing a sulfur atom, is characterized by significant ring strain, which dictates much of its reactivity. wikipedia.org Computational studies, often employing density functional theory (DFT), provide crucial insights into the mechanisms of thiirane ring opening. The process can be initiated by various reagents and conditions, leading to a range of products. For instance, in the context of enzyme inhibition, the opening of a thiirane ring can be catalyzed by an active site residue. nih.gov One proposed mechanism involves a base-catalyzed deprotonation of a carbon adjacent to a sulfone group, which then triggers the opening of the thiirane ring to form an allylthiolate. nih.gov This highlights the role of the local chemical environment in directing the reaction pathway.
The reactivity of the thiocyanate group (-SCN) is also a key aspect of the molecule's chemistry. Organic thiocyanates are versatile synthetic intermediates. rsc.org The thiocyanate moiety can act as a precursor to various sulfur-containing functional groups. Its reactivity is influenced by both the electronic nature of the rest of the molecule and the reaction conditions. Theoretical calculations can elucidate the electronic structure of the thiocyanate group and predict its susceptibility to nucleophilic or electrophilic attack.
The interplay between the thiirane ring and the thiocyanate group is a subject of computational interest. Ring-opening of the thiirane could potentially be influenced by the presence of the thiocyanate, and conversely, the reactivity of the thiocyanate could be modulated by the strained three-membered ring. DFT calculations can model the transition states for various possible reaction pathways, such as intramolecular cyclization or rearrangement following ring opening, providing a deeper understanding of the molecule's chemical behavior. researchgate.net
Spectroscopic Property Predictions and Correlations
Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By using quantum chemical methods like DFT, it is possible to compute the vibrational modes of a molecule and their corresponding frequencies. researchgate.netnih.govnih.gov For this compound, this would involve calculating the frequencies associated with the stretching and bending of bonds within the thiirane ring, the methyl group, and the thiocyanate group.
The characteristic vibrational frequencies of the thiirane ring include C-S stretching and ring deformation modes. The thiocyanate group exhibits a strong and distinct C≡N stretching vibration, typically found in a region of the IR spectrum with few other absorptions. chemrxiv.orgresearchgate.net Theoretical calculations can help to precisely assign the observed spectral bands to specific molecular motions. Furthermore, by comparing the calculated spectrum with the experimental one, the accuracy of the computational model and the geometric parameters used can be validated. nih.gov
Table 1: Calculated Vibrational Frequencies for a Model Thiocyanate Compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| C≡N Stretch | 2150 |
| CH₂ Scissoring | 1450 |
| C-S Stretch (Thiocyanate) | 750 |
| C-S Stretch (Thiirane) | 650 |
| Thiirane Ring Deformation | 600 |
Note: These are hypothetical values for illustrative purposes and would need to be calculated specifically for this compound.
The spectroscopic properties of a molecule can be significantly influenced by its solvent environment. chemrxiv.org Computational models can be used to simulate these solvation effects and predict how the vibrational frequencies of this compound would shift in different solvents. researchgate.net Continuum solvation models, such as the Polarizable Continuum Model (PCM), can account for the bulk electrostatic effects of the solvent. researchgate.net
For more specific interactions, such as hydrogen bonding, explicit solvent models are often employed. In these models, a number of solvent molecules are included in the quantum mechanical calculation along with the solute molecule. This allows for a detailed analysis of how interactions like hydrogen bonds between the solvent and the nitrogen atom of the thiocyanate group can affect the C≡N stretching frequency. researchgate.netresearchgate.net These calculations can predict solvatochromic shifts, which are changes in the absorption or emission spectra of a molecule as the solvent polarity is changed.
Analysis of Intermolecular Interactions and Solvation Dynamics
Hydrogen bonding can play a crucial role in the behavior of this compound, particularly in protic solvents. The nitrogen atom of the thiocyanate group can act as a hydrogen bond acceptor. researchgate.net Computational methods can be used to model these interactions and determine their strength and geometry. Quantum Theory of Atoms in Molecules (QTAIM) analysis can be employed to characterize the nature of the hydrogen bonds.
The formation of hydrogen bonds can influence the molecule's conformation, reactivity, and spectroscopic properties. For example, hydrogen bonding to the thiocyanate nitrogen can polarize the C≡N bond, leading to a shift in its vibrational frequency. researchgate.net Molecular dynamics (MD) simulations can be used to study the dynamics of these hydrogen bonds, providing insights into the timescale of their formation and breakage.
This compound is a polar molecule, and therefore, dipole-dipole interactions will be a significant component of its intermolecular forces, especially in polar aprotic solvents. These interactions influence how the molecule orients itself with respect to solvent molecules and other solute molecules.
Molecular dynamics simulations are a powerful tool for studying the collective effects of these interactions and the resulting solvation dynamics. By simulating the motion of the solute and solvent molecules over time, it is possible to calculate properties such as the solvent reorganization energy and the rotational correlation time of the solute. These simulations provide a detailed picture of the solvation shell around the molecule and how it fluctuates, which is essential for understanding reaction dynamics in solution. The fluctuations of the electrostatic field created by the solvent molecules can be correlated with changes in the spectroscopic signatures of the solute. researchgate.net
Pseudohalogen Character of the Thiocyanate Group: Computational Perspectives
Detailed computational studies, including data on bond lengths, bond angles, atomic charges, and molecular orbital analyses that would specifically elucidate the pseudohalogen character of the thiocyanate group in this compound, are not available in the reviewed scientific literature. Such studies would be necessary to provide a quantitative and theoretical understanding of how the electronic properties of the thiiran-2-ylmethyl substituent influence the pseudohalogenic nature of the attached thiocyanate group.
Applications of Thiiran 2 Yl Methyl Thiocyanate in Chemical Synthesis and Advanced Materials
Role as a Versatile Synthetic Intermediate and Building Block
(Thiiran-2-yl)methyl thiocyanate (B1210189) serves as a potent and versatile building block in organic synthesis, deriving its reactivity from two key functional groups: the three-membered thiirane (B1199164) ring and the linear thiocyanate moiety. wikipedia.org This dual functionality allows for sequential or tandem reactions, providing pathways to a wide array of more complex molecular structures.
The utility of (Thiiran-2-yl)methyl thiocyanate as a precursor is rooted in the distinct and controllable reactivity of its functional groups. The thiocyanate group (–SCN) is a well-established synthon for various sulfur-containing functionalities. wikipedia.orgrsc.org For instance, it can be hydrolyzed to form thiocarbamates or electrochemically reduced to yield thioates. wikipedia.org It can also serve as a source for trifluoromethyl thioethers, which are of interest in medicinal chemistry due to their high lipophilicity, or participate in cycloaddition reactions to form heterocycles like thiadiazoles. nih.gov
Simultaneously, the thiirane ring, also known as an episulfide, is a strained heterocycle that readily undergoes ring-opening reactions with a variety of nucleophiles. wikipedia.orgnih.gov This reaction provides a direct route to β-substituted thiols. For example, the reaction of a thiirane with an amine affords a 2-mercaptoethylamine, a valuable chelating ligand. wikipedia.org Furthermore, the thiirane ring can be catalytically converted to other sulfur heterocycles, such as 1,2,3-trithiolanes and 1,2,3,4-tetrathianes, in the presence of appropriate metal catalysts. nih.gov The combination of these reactive sites makes this compound a powerful tool for introducing sulfur into organic molecules in a controlled manner.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reagent/Condition | Resulting Functional Group/Molecule |
| Thiocyanate | Hydrolysis (Riemschneider synthesis) | Thiocarbamate wikipedia.org |
| Thiocyanate | TMSCF₃, Cs₂CO₃ | Trifluoromethyl thioether nih.gov |
| Thiocyanate | Benzamidine hydrochloride | 1,2,4-Thiadiazole nih.gov |
| Thiocyanate | Isomerization (e.g., heat) | Isothiocyanate wikipedia.org |
| Thiirane Ring | Nucleophiles (e.g., amines) | β-functionalized thiol (e.g., 2-mercaptoethylamine) wikipedia.org |
| Thiirane Ring | Ru(salen)(NO)(H₂O) | Olefin and Cyclic Polysulfides (Trithiolanes, Tetrathianes) nih.gov |
| Thiirane Ring | Oxidation (e.g., periodate) | Ethylene (B1197577) episulfoxide wikipedia.org |
The dual reactivity of this compound makes it an ideal candidate for constructing novel heterocyclic systems. The thiocyanate group itself is a key component in the synthesis of various heterocycles. mdpi.comresearchgate.net For example, it can be a precursor for thiourea (B124793) derivatives which can then be cyclized, or it can participate directly in reactions to form sulfur- and nitrogen-containing rings. nih.gov
The thiirane ring offers a complementary set of reactions for building larger cyclic structures. Ring-opening followed by intramolecular cyclization is a common strategy in heterocyclic synthesis. A nucleophilic attack on one carbon of the thiirane ring opens the strained structure, generating a thiol which is then available to react with another electrophilic site in the molecule to form a new ring. Furthermore, thiiranes can be catalytically transformed into larger sulfur-containing heterocycles, such as tetrathianes. nih.gov The strategic use of both the thiirane and thiocyanate functionalities within the same molecule opens up pathways to complex, poly-functionalized heterocyclic architectures that would be challenging to access through other synthetic routes.
Application in Synthetic Carbohydrate Chemistry
While direct applications of this compound in carbohydrate chemistry are not extensively documented, the reactivity of the thiocyanate functional group suggests significant potential in this field. Glycosyl thiocyanates have been identified as effective glycosyl donors in glycosylation reactions. nih.gov Comparative studies have shown that glycosyl thiocyanates can provide high α-stereoselectivity, a crucial aspect of complex carbohydrate synthesis, particularly when the glycosyl acceptors have electron-withdrawing substituents. nih.gov The stereoselectivity achieved with thiocyanates is comparable to that of other common glycosyl donors like thioimidates and thioglycosides. nih.gov
Given this precedent, this compound could be explored as a novel building block in this area. The thiocyanate moiety could potentially be transferred to a sugar backbone to create a glycosyl thiocyanate in situ, or the entire molecule could be used to append a reactive sulfur handle to a carbohydrate scaffold. The presence of the thiirane ring adds another layer of functionality, allowing for subsequent modifications, such as the introduction of a thiol group for bioconjugation or further synthetic elaboration.
Development of Chemically Reactive Probes and Latent Functionalities
The concept of "caged" compounds involves the use of a temporary protecting group to mask a molecule's activity, which can then be released by a specific external trigger, such as light. acs.orgamericanpeptidesociety.org This approach provides precise spatial and temporal control over the release of biologically active agents or reactive chemical species. acs.org
Thiols are crucial in many biological and chemical processes, and the ability to release them on demand is highly valuable. Photolabile protecting groups, such as those based on 2-nitrobenzyl or coumarin (B35378) chromophores, are commonly used to "cage" thiols, allowing for their release upon irradiation with light of a specific wavelength. nih.govacs.orgnih.gov
The this compound molecule presents an interesting case for a latent, or "caged," thiol system, although not in the traditional photo-activated sense. The highly strained thiirane ring can be considered a protecting group for a thiol. The ring is stable under many conditions but can be selectively opened by specific reagents (nucleophiles) or conditions, leading to the unmasking of a free thiol group.
The mechanism for this "decaging" would involve a nucleophilic attack on one of the carbon atoms of the thiirane ring. This attack relieves the ring strain (approximately 19 kcal/mol) and breaks the carbon-sulfur bond, generating a thiolate anion. Subsequent protonation yields the free thiol. This chemical-based release mechanism offers an alternative to photolysis for creating latent functionalities, where the release is triggered by a change in the chemical environment rather than by light. This makes the thiirane moiety a useful "chemically-caged" system for the controlled release of thiol-containing molecules.
Catalytic Applications of Thiocyanate-Containing Systems
The thiocyanate group and the thiirane ring can both play roles in catalytic processes, either as part of a catalyst's structure or as a substrate undergoing catalytic transformation. Recent research has highlighted several avenues where thiocyanate-containing systems are relevant to catalysis.
Thiocyanate-based molecular frameworks have been developed as analogues to Prussian blue compounds. nih.gov These materials, with general formulas like MIII[Bi(SCN)6], exhibit strong optical absorption in the visible and near-IR regions, suggesting their potential use in applications like photocatalysis where light harvesting is critical. nih.gov Furthermore, organic thiocyanates themselves can act as reagents in photocatalytic reactions. For example, copper-photocatalyzed strategies have been developed that use benzylthiocyanates to access other thiocyanate and isothiocyanate derivatives through an atom transfer radical addition (ATRA) mechanism. acs.org Controlling the ambident reactivity of the thiocyanate ion is a key challenge, and photoredox catalysis offers a powerful tool to selectively generate either thiocyanates or isothiocyanates from the same starting materials by modulating the catalyst. nih.gov
The thiirane ring is also reactive under catalytic conditions. Ruthenium-salen complexes have been shown to catalytically convert thiiranes into olefins and cyclic polysulfides like trithiolanes and tetrathianes. nih.gov The proposed mechanism involves the coordination of the thiirane to the metal center, followed by an attack from a second, free thiirane molecule. nih.gov This demonstrates that the thiirane moiety can be a substrate for sophisticated catalytic transformations, leading to valuable sulfur-containing products.
Table 2: Examples of Catalytic Systems Involving Thiocyanates or Thiiranes
| Catalytic System | Role of S-Compound | Transformation |
| MIII[Bi(SCN)6] Frameworks | Thiocyanate as a bridging ligand | Potential for photocatalysis due to light-harvesting properties. nih.gov |
| Copper/Photocatalyst | Benzylthiocyanate as ATRA reagent | Synthesis of diverse thiocyanate and isothiocyanate derivatives. acs.org |
| Ru-based Photocatalyst | Thiocyanomalonates as bifunctional reagents | Controlled synthesis of S- and N-heterocycles from alkenes. nih.gov |
| Ru(salen)(NO)(H₂O) | Thiirane as a substrate | Catalytic conversion of thiiranes to olefins and cyclic polysulfides. nih.gov |
Future Directions and Emerging Research Avenues for Thiiran 2 Yl Methyl Thiocyanate
Innovation in Sustainable and Efficient Synthetic Methodologies
The development of environmentally benign and economically viable synthetic routes to thiiranes is a key area of contemporary research. Future efforts concerning (Thiiran-2-yl)methyl thiocyanate (B1210189) will likely focus on green chemistry principles, moving away from traditional methods that may involve hazardous reagents and solvents.
A promising approach is the solvent- and catalyst-free synthesis of thiiranes from their corresponding oxiranes using reagents like ammonium (B1175870) thiocyanate. researchgate.netresearchgate.net This method has been shown to be highly efficient for the conversion of various oxiranes to thiiranes, offering high yields in short reaction times. researchgate.netresearchgate.net The direct reaction of an oxirane precursor with a thiocyanate salt under heating, without any solvent or catalyst, represents a significant step towards a more sustainable synthesis. researchgate.netresearchgate.net This approach minimizes waste and avoids the use of potentially toxic catalysts and volatile organic solvents. researchgate.net
Further innovation could involve the development of recyclable catalytic systems. While catalyst-free methods are advantageous, the use of a recyclable catalyst could further enhance the sustainability of the synthesis of functionalized thiiranes. Additionally, the use of aryl thiocyanates as a 'CN' source, with the potential to recycle the diaryl disulfide by-products, presents a model for a circular chemical economy that could be adapted for the synthesis of compounds like (Thiiran-2-yl)methyl thiocyanate. nih.gov
Table 1: Illustrative Conditions for Solvent- and Catalyst-Free Synthesis of Thiiranes from Oxiranes
| Substrate (Oxirane) | Temperature (°C) | Time | Isolated Yield (%) | Reference |
|---|---|---|---|---|
| 2-Phenyloxirane | 90 | 15 min | 98 | researchgate.net |
| (Phenoxymethyl)oxirane | 90 | 15 min | 96 | researchgate.net |
| (2-Methylphenoxymethyl)oxirane | 90 | 9 min | 97 | researchgate.net |
| (4-Chlorophenoxymethyl)oxirane | 90 | 7 min | 98 | researchgate.net |
Exploration of Undiscovered Reactivity Profiles and Novel Transformations
The dual functionality of this compound offers a rich landscape for exploring novel chemical reactions. The thiirane (B1199164) ring, a strained three-membered heterocycle, is susceptible to ring-opening reactions with a variety of nucleophiles and electrophiles. The thiocyanate group, on the other hand, can act as an ambident nucleophile or undergo transformations to other sulfur- or nitrogen-containing functional groups.
Future research will likely investigate the selective transformation of one functional group in the presence of the other. For instance, the catalytic transformation of the thiirane moiety could lead to the formation of novel heterocyclic systems. The use of tungsten carbonyl complexes has been shown to catalyze the transformation of vinylthiiranes into 3,6-dihydro-1,2-dithiins. acs.org Similar catalytic systems could be explored for this compound to generate new sulfur-containing scaffolds.
Furthermore, the thiocyanate group can serve as a precursor to thiols, sulfides, or isothiocyanates, expanding the synthetic utility of the parent molecule. The development of novel reactions that exploit the interplay between the thiirane and thiocyanate functionalities could lead to the discovery of unique chemical transformations and the synthesis of previously inaccessible molecular architectures. For example, intramolecular reactions between the thiocyanate and a nucleophile generated from the ring-opening of the thiirane could provide a pathway to novel bicyclic compounds.
Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
The optimization of synthetic routes and the elucidation of reaction mechanisms for novel transformations of this compound will greatly benefit from the application of advanced in situ spectroscopic techniques. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflection (ATR) probe allow for the real-time monitoring of chemical reactions. stk-online.chmdpi.com
By inserting a fiber-optic probe directly into the reaction vessel, chemists can track the concentration of reactants, products, and even transient intermediates as the reaction progresses. mdpi.com This "molecular video" provides invaluable kinetic and mechanistic data without the need for sampling and offline analysis. mdpi.com For the study of this compound, in situ FTIR could be used to monitor the disappearance of the characteristic thiirane ring vibrations and the transformation of the thiocyanate group's C≡N stretch. researchgate.net
The insights gained from in situ spectroscopy can lead to more efficient and controlled reaction conditions, improved yields, and a deeper understanding of the underlying reaction pathways. nih.govresearchgate.net This is particularly important for reactions involving unstable intermediates or complex reaction networks. stk-online.ch
Table 2: Advantages of In Situ Spectroscopic Reaction Monitoring
| Advantage | Description | Reference |
|---|---|---|
| Real-Time Data | Continuous monitoring of reactant, product, and intermediate concentrations. | mdpi.com |
| Kinetic Insights | Provides data for determining reaction rates and orders. | nih.gov |
| Mechanistic Understanding | Helps to identify transient species and elucidate reaction pathways. | nih.gov |
| Process Optimization | Allows for precise determination of reaction endpoints and optimization of parameters like temperature and reagent addition. | stk-online.ch |
| Enhanced Safety | Real-time information on exothermic events or gas evolution can improve process safety during scale-up. | stk-online.ch |
Computational Design and Discovery of Functionalized Thiirane-Thiocyanate Systems
Computational chemistry and molecular modeling are poised to play a crucial role in the future exploration of this compound and its derivatives. Density Functional Theory (DFT) calculations, for instance, can be employed to predict the geometric and electronic structures, spectroscopic properties, and reactivity of these molecules. nih.gov
By computationally screening a virtual library of functionalized thiirane-thiocyanate systems, researchers can identify promising candidates for synthesis with desired properties. For example, computational models can predict how different substituents on the thiirane ring would affect its reactivity or the electronic environment of the thiocyanate group. This in silico approach can help to prioritize synthetic targets and guide experimental work, saving time and resources.
Molecular dynamics simulations can also provide insights into the behavior of these molecules in different solvent environments and their interactions with other molecules, such as biological macromolecules. researchgate.net Such studies are invaluable for the rational design of new functional materials or biologically active compounds based on the thiirane-thiocyanate scaffold.
Integration into New Chemical Reactions and Methodologies for Complex Molecule Synthesis
The unique structural and reactive properties of this compound make it an attractive building block for the synthesis of more complex and high-value molecules. Thiiranes are recognized as important synthons for producing a variety of compounds, including polymers and pharmaceuticals. researchgate.netresearchgate.netresearchgate.net
Future research will likely focus on integrating this compound into multi-step synthetic sequences to access complex molecular architectures. The thiirane ring can be used to introduce a 1,2-mercapto-ethyl functionality, while the thiocyanate group can be converted into a range of other sulfur-containing groups. This versatility allows for the strategic installation of sulfur atoms into target molecules.
For example, the ring-opening of the thiirane followed by further functionalization could be a key step in the synthesis of novel pharmaceutical agents or agrochemicals. The development of stereoselective reactions involving this compound will be particularly important for the synthesis of chiral molecules with specific biological activities. The ability to control the stereochemistry of the thiirane ring during its synthesis and subsequent reactions will be a significant area of investigation. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Thiiran-2-yl)methyl thiocyanate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving benzoylisothiocyanate derivatives. A typical procedure involves reacting thioanilides or active methylene compounds with thiocyanate precursors in solvents like 1,4-dioxane under ambient conditions. For example, equimolar amounts of reactants in dioxane, stirred overnight, yield solid products after ice-water quenching . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratios), using polar aprotic solvents (e.g., ethanol or DMSO), and monitoring reaction progress via TLC. Yields (~70%) can be improved by controlling temperature (room temperature to reflux) and isolating byproducts (e.g., ammonium chloride) early .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- IR Spectroscopy : Identify thiocyanate (C≡N stretch ~2100–2050 cm⁻¹) and carbonyl groups (C=O stretch ~1660 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) reveals aromatic protons (δ 7.34–8.41 ppm) and NH signals, while ¹³C NMR confirms C=S (δ 120–160 ppm) and C=O (δ 165–170 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 547 for related thiocyanate derivatives) and fragmentation patterns validate molecular weight and structural motifs .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Exposure Mitigation : Use fume hoods with local exhaust ventilation (≥0.085 ppm exposure limit) and wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Toxicity Management : Monitor for symptoms of cyanide release (headache, nausea) and avoid thermal decomposition, which generates toxic NOₓ/SOₓ fumes. Emergency protocols include immediate decontamination and administering cyanide antidotes (e.g., hydroxocobalamin) .
Advanced Research Questions
Q. How can kinetic instability in thiocyanate complexes be addressed during equilibrium studies, and what analytical approaches validate these findings?
- Methodological Answer : Kinetic instability in iron(III) thiocyanate complexes can be resolved using stopped-flow techniques combined with global data analysis (e.g., ReactLab Equilibria). This approach captures rapid absorbance changes (λ = 450–500 nm) and computes equilibrium constants (K ≈ 10³–10⁴ M⁻¹) while accounting for thiocyanate concentration effects (0.025–0.5 M). Validation involves comparing molar absorptivity spectra (ε ~1.5 × 10³ M⁻¹cm⁻¹) with literature data and ensuring ionic strength consistency (0.5 M NaClO₄) .
Q. What computational methodologies are employed to elucidate reaction mechanisms involving thiocyanate derivatives, such as thiyl radical formation?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model thiyl radical intermediates during cyanation reactions. Key steps include:
- Thiyl Radical Trapping : Using spin traps like DMPO (5,5-dimethyl-1-pyrroline N-oxide) in EPR studies to detect radical signals (g ≈ 2.006) .
- Transition State Analysis : Identifying energy barriers (ΔG‡ ~20–25 kcal/mol) for S–CN bond formation via NBO (Natural Bond Orbital) analysis .
Q. How do researchers resolve contradictions in reported toxicity data for thiocyanate compounds, particularly regarding cyanide release mechanisms?
- Methodological Answer : Discrepancies arise from metabolic pathway variability (e.g., hepatic vs. renal thiocyanate metabolism). To resolve this:
- In Vitro Studies : Incubate compounds with liver microsomes (CYP450 enzymes) and measure cyanide release via colorimetric assays (e.g., König reaction at λ = 605 nm) .
- Comparative Toxicology : Benchmark against aliphatic thiocyanates (e.g., methyl isothiocyanate, LD₅₀ = 100–150 mg/kg in rats) and adjust for carrier solvent effects (e.g., kerosene vs. DMSO) .
Q. What strategies are effective in analyzing the dielectric properties of this compound for material science applications?
- Methodological Answer : Dielectric constant (k) measurements at 68°F (20°C) using capacitance bridges reveal k ≈ 35.9, indicating high polarity. Applications include:
- Material Design : Incorporate into polymer matrices (e.g., PMMA) to enhance dielectric properties.
- Table: Key Physical Properties
| Property | Value | Reference |
|---|---|---|
| Dielectric Constant (20°C) | 35.9 | |
| Molecular Weight | 73.12 g/mol | |
| Boiling Point | 130–133°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
